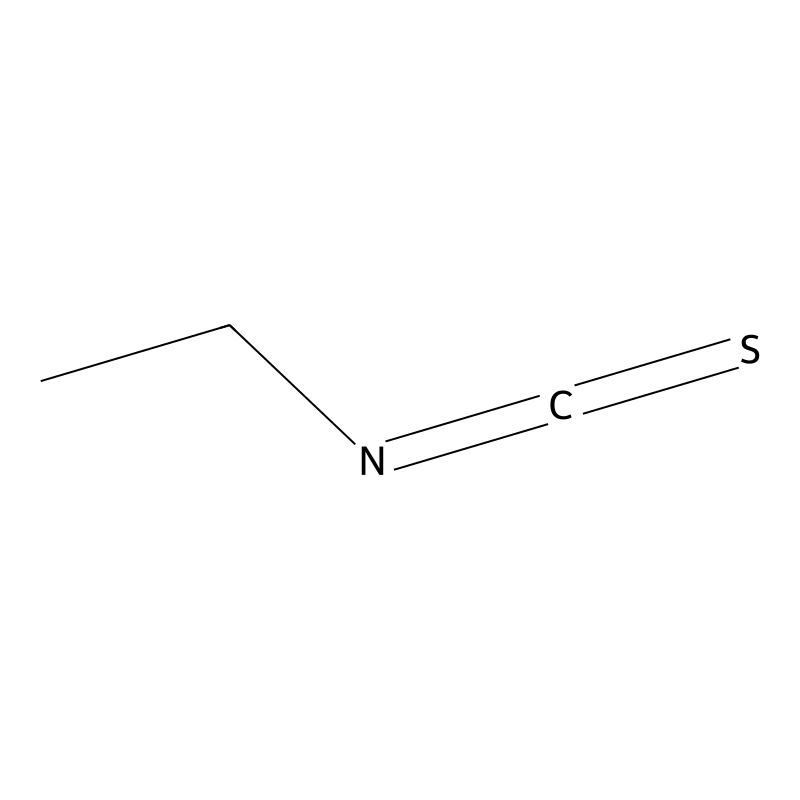

Ethyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Ethyl isothiocyanate (C3H5NS) is a naturally occurring compound found in some cruciferous vegetables, although its specific sources are not as well documented as other isothiocyanates like sulforaphane and phenethyl isothiocyanate []. However, research suggests that ethyl isothiocyanate may hold promise in various scientific fields, including:

Antimicrobial Activity:

Studies have explored the potential of ethyl isothiocyanate as a natural antimicrobial agent. Research indicates that it exhibits activity against various bacteria, fungi, and yeasts, including foodborne pathogens like Salmonella and Escherichia coli []. This property suggests potential applications in food preservation and reducing the risk of foodborne illnesses.

Cancer Research:

Similar to other isothiocyanates, ethyl isothiocyanate has been investigated for its potential role in cancer prevention and treatment. However, research in this area is limited. Some studies in cell lines and animal models suggest that ethyl isothiocyanate may possess anti-cancer properties, including inducing cell death in cancer cells and inhibiting tumor growth []. However, further research, particularly in humans, is necessary to confirm these findings and understand the underlying mechanisms.

Other Potential Applications:

Preliminary studies suggest that ethyl isothiocyanate may have additional applications in various fields, including:

- Neurodegenerative diseases: Some studies suggest that ethyl isothiocyanate may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].

- Inflammation: Research suggests that ethyl isothiocyanate may possess anti-inflammatory properties, potentially offering benefits in inflammatory conditions like arthritis [].

Ethyl isothiocyanate is an organic compound with the molecular formula C₃H₅NS. It is classified as an isothiocyanate, which is characterized by the functional group R−N=C=S. Ethyl isothiocyanate is a colorless to pale yellow liquid that possesses a pungent odor reminiscent of mustard. This compound is primarily derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, such as broccoli and mustard seeds, making it a notable component in the flavor profile of these foods .

Ethyl isothiocyanate exhibits significant biological activity, particularly in its role as a defense compound in plants against herbivores and pathogens. It has been shown to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. Furthermore, studies suggest that ethyl isothiocyanate may have potential anti-cancer effects due to its ability to induce apoptosis in cancer cells and modulate cellular signaling pathways .

Ethyl isothiocyanate can be synthesized through several methods:

- Hydrolysis of Glucosinolates: The natural source of ethyl isothiocyanate involves the enzymatic breakdown of glucosinolates present in cruciferous vegetables.

- Reaction with Potassium Thiocyanate: Ethyl isothiocyanate can be synthesized by reacting ethyl iodide with potassium thiocyanate in the presence of a base or acid catalyst .

- Decomposition of Dithiocarbamate Salts: Another method involves the degradation of dithiocarbamate salts under specific conditions, such as using lead nitrate or tosyl chloride .

Ethyl isothiocyanate has several applications across different fields:

- Food Industry: Used as a flavoring agent due to its pungent taste.

- Agriculture: Acts as a natural pesticide against pests and pathogens.

- Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial applications .

Research has indicated that ethyl isothiocyanate can interact with biological molecules, such as proteins and nucleic acids. These interactions are significant for understanding its biological activities and potential therapeutic applications. For instance, studies have shown that ethyl isothiocyanate can modify proteins through covalent bonding, which may lead to alterations in protein function and cellular responses .

Several compounds share structural similarities with ethyl isothiocyanate, including:

- Allyl Isothiocyanate: Found in mustard oil; known for its strong flavor and antimicrobial properties.

- Phenethyl Isothiocyanate: Derived from cruciferous vegetables; exhibits anticancer activity.

- Benzyl Isothiocyanate: Present in watercress; has potential chemopreventive properties.

Comparison TableCompound Source Notable Properties Ethyl Isothiocyanate Cruciferous vegetables Flavoring agent, antimicrobial activity Allyl Isothiocyanate Mustard seeds Strong flavor, antimicrobial properties Phenethyl Isothiocyanate Cruciferous vegetables Anticancer activity Benzyl Isothiocyanate Watercress Chemopreventive properties

| Compound | Source | Notable Properties |

|---|---|---|

| Ethyl Isothiocyanate | Cruciferous vegetables | Flavoring agent, antimicrobial activity |

| Allyl Isothiocyanate | Mustard seeds | Strong flavor, antimicrobial properties |

| Phenethyl Isothiocyanate | Cruciferous vegetables | Anticancer activity |

| Benzyl Isothiocyanate | Watercress | Chemopreventive properties |

Ethyl isothiocyanate stands out due to its unique synthesis pathways and specific biological activities that differentiate it from other similar compounds. Its applications in food flavoring and potential health benefits further highlight its significance within the realm of natural products .

Physical Description

Colourless liquid; Sharp mustard-like aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

1.47

Melting Point

UNII

GHS Hazard Statements

H226 (94.55%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (98.18%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (89.09%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (96.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (10.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (12.73%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (83.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (89.09%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H400 (94.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard